N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine
Description
Properties
CAS No. |
825647-48-1 |
|---|---|
Molecular Formula |
C17H20ClN3O3S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H20ClN3O3S/c1-10(2)8-13(16(22)23)19-17-20-14(18)9-15(21-17)25-12-6-4-11(24-3)5-7-12/h4-7,9-10,13H,8H2,1-3H3,(H,22,23)(H,19,20,21)/t13-/m0/s1 |
InChI Key |
WSZUQZDNPBHAHZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=CC(=N1)Cl)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core with Substituents
The initial step involves the synthesis of the 4-chloro-6-(4-methoxyphenyl)sulfanyl-pyrimidin-2-yl intermediate. This is typically achieved by:
- Halogenation and nucleophilic aromatic substitution on a pyrimidine ring, where the 4-position is chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
- Introduction of the (4-methoxyphenyl)sulfanyl group at the 6-position via a nucleophilic aromatic substitution reaction, where 4-methoxythiophenol acts as the nucleophile displacing a suitable leaving group (e.g., a halogen) on the pyrimidine ring.
This step requires careful control of temperature and solvent to optimize yield and selectivity, often employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling with L-Leucine
The attachment of L-leucine to the pyrimidine intermediate is performed through an amide bond formation at the 2-position of the pyrimidine ring. The general approach includes:
- Activation of the carboxyl group of L-leucine or its derivative (e.g., L-leucine methyl ester or N-protected L-leucine) using coupling agents such as carbodiimides (e.g., EDCI, DCC) or uronium salts (e.g., HATU, TBTU).
- Reaction of the activated L-leucine with the amino group at the 2-position of the pyrimidine intermediate to form the amide linkage.
The reaction is typically carried out in anhydrous conditions, using solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF), with bases such as triethylamine (TEA) to scavenge generated acids.
Purification and Characterization
After synthesis, the compound is purified by:
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis and melting point determination.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 4-Chloro substitution | POCl3 or SOCl2 | DMF or DCM | 80–110 °C | 70–85 | Chlorination of pyrimidine ring |
| Introduction of sulfanyl group | 4-Methoxythiophenol, base (K2CO3 or NaH) | DMF or DMSO | 50–80 °C | 65–80 | Nucleophilic aromatic substitution |
| Amide coupling with L-leucine | L-Leucine, EDCI/HOBt or HATU, TEA | DCM or DMF | 0–25 °C to RT | 60–75 | Carbodiimide-mediated amide formation |
| Purification | Recrystallization, chromatography | Ethanol, EtOAc | Ambient | — | Purity > 98% by HPLC |
Research Findings and Optimization
- The choice of coupling agent significantly affects the yield and purity of the final product. Uronium salts like HATU provide higher coupling efficiency and fewer side reactions compared to carbodiimides alone.
- The solvent polarity influences the nucleophilic substitution step; polar aprotic solvents enhance the nucleophilicity of thiophenol, improving substitution rates.
- Protecting groups on L-leucine (e.g., Boc or t-butoxycarbonyl) can be used to prevent side reactions during coupling, with subsequent deprotection under acidic conditions.
- Reaction monitoring by thin-layer chromatography (TLC) and HPLC is essential to optimize reaction times and prevent overreaction or decomposition.
Summary Table of Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Key Functional Group | Role in Synthesis |
|---|---|---|---|
| 4-Chloro-6-(4-methoxyphenyl)pyrimidine | C11H7ClN2OS | Chlorine, sulfanyl groups | Pyrimidine core precursor |
| L-Leucine derivative | C6H13NO2 | Amino acid with carboxyl group | Amide coupling partner |
| Final compound | C19H21ClN3O3S | Pyrimidine-amino acid conjugate | Target molecule |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, such as using lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chloro-6-((4-methoxyphenyl)thio)pyrimidin-2-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents, biological activities, and synthesis yields of the target compound with structurally related pyrimidine derivatives:
Key Observations:
- Position 2 Variability: The L-leucine group in the target compound is unique compared to carboxamide, sulfanyl acetic acid, or ester substituents in analogs. This amino acid moiety may enhance aqueous solubility and influence target binding specificity.
- Position 6 Functional Groups: The (4-methoxyphenyl)sulfanyl group distinguishes the target from compounds with alkylbenzyl (e.g., 2-methylbenzyl in ) or amino-substituted aryl groups (e.g., 3-phenethoxyphenylamino in ). Methoxy groups often improve metabolic stability and membrane permeability.
- Biological Activity: Analogs with carboxamide or sulfanyl acetic acid substituents show insecticidal or receptor-agonist properties.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Compounds with diethylamino (e.g., Compound 33 ) or alkylbenzyl groups (e.g., ) exhibit higher lipophilicity, favoring membrane penetration. The L-leucine group in the target compound may balance hydrophilicity and lipophilicity.
Biological Activity
N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine, also known as CAS No. 825647-48-1, is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyrimidine ring with chloro and methoxyphenylthio substituents, linked to an L-leucine amino acid side chain. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O3S |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | (2S)-2-[[4-chloro-6-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]amino]-4-methylpentanoic acid |
| CAS Number | 825647-48-1 |
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that affect cellular functions.
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting its role as a potential anticancer agent.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity. In vitro tests revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition Studies : The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology. The IC50 values for these activities suggest that it may serve as a lead compound for developing new therapeutics targeting these enzymes .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on human breast cancer cells demonstrated a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers of apoptotic cell death.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains, showing promising results particularly against Gram-negative bacteria. The findings suggest that the unique structure of the compound enhances its ability to penetrate bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
